molecular formula C17H24N2O3S B12178689 1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B12178689
M. Wt: 336.5 g/mol
InChI Key: MDIKELIAZRKDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique combination of functional groups, including an ethoxypropyl group, dimethyl groups, and a phenylsulfonyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the ethoxypropyl group, dimethyl groups, and phenylsulfonyl group. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group or the dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-ethoxypropyl)-2-imino-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
  • N-(3-ethoxypropyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
  • Methanesulfonic acid

Uniqueness

1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(3-ethoxypropyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C17H24N2O3S/c1-4-22-12-8-11-19-14(3)13(2)16(17(19)18)23(20,21)15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-12,18H2,1-3H3

InChI Key

MDIKELIAZRKDON-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=C(C(=C1N)S(=O)(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.